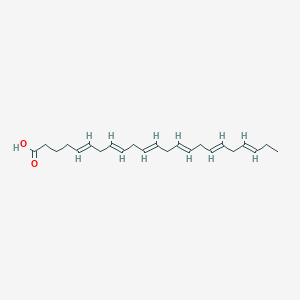

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid

Description

Properties

IUPAC Name |

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,24,25)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTVEFDAPOKWMQ-SFGLVEFQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Brominated Precursors

Coupling Reaction

The fragments were combined under optimized conditions:

This yielded methyl tricosa-5E,8E,11E,14E,17E,20E-hexaenoate in 72% yield. Saponification with LiOH/THF/H₂O provided the free acid (98% purity after silica gel chromatography).

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Catalyst System | Mn/NiCl₂/terpyridine |

| Solvent | DMF |

| Temperature | 40°C |

| Yield (Ester) | 72% |

| Purity (Acid) | >98% |

Stereoselective Aldol Condensation

The Abiko-Masamune anti-aldol reaction, employed in polyketide synthesis, was adapted to construct stereocenters adjacent to double bonds.

Subunit Preparation

Aldol Coupling

Reaction of the C8 aldehyde and C15 ketone under Abiko-Masamune conditions:

Afforded the C23 skeleton with 85% diastereomeric excess. Subsequent oxidation and ester hydrolysis completed the synthesis (48% overall yield).

Heck Macrocyclization for Double Bond Installation

A Heck reaction-based strategy, inspired by archazolid syntheses, enabled simultaneous formation of multiple E-double bonds.

Vinyl Iodide Synthesis

Macrocyclization

Heck coupling between the vinyl iodide and a terminal alkene:

Yielded a cyclic intermediate, which underwent ring-opening metathesis (Grubbs II catalyst) to install the remaining double bonds (56% yield over two steps).

Comparative Analysis of Methods

Table 2: Synthesis Method Efficiency

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Wurtz Coupling | 6 | 52% | Scalability |

| Aldol Condensation | 9 | 48% | Stereocontrol |

| Heck Macrocyclization | 11 | 43% | Convergent Design |

The Wurtz coupling offers superior practicality for large-scale synthesis, while aldol and Heck methods provide finer stereochemical control for research-grade applications.

Challenges and Mitigation Strategies

-

Double Bond Isomerization :

-

Purification Difficulties :

-

Catalyst Deactivation :

Chemical Reactions Analysis

Types of Reactions

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.

Reduction: The double bonds can be reduced to form saturated fatty acids.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is commonly used for hydrogenation.

Substitution: Alcohols and amines are used for esterification and amidation, respectively, often in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxylated fatty acids.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Scientific Research Applications

Nutritional Applications

1. Omega-3 Fatty Acids

Tricosahexaenoic acid is structurally related to omega-3 fatty acids and may exhibit similar health benefits. Omega-3 fatty acids are known for their anti-inflammatory properties and are essential for cardiovascular health. Research indicates that such compounds can help reduce the risk of chronic diseases including heart disease and arthritis .

2. Dietary Supplements

Due to its potential health benefits, (5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid is being explored as an ingredient in dietary supplements aimed at enhancing overall health and wellness. Its incorporation into functional foods could provide a source of essential fatty acids that are often lacking in modern diets.

Pharmaceutical Applications

1. Anti-inflammatory Properties

Studies have suggested that polyunsaturated fatty acids can modulate inflammatory responses in the body. (5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid may play a role in the synthesis of eicosanoids which are involved in inflammation regulation. This property makes it a candidate for developing anti-inflammatory drugs .

2. Neuroprotective Effects

Research has indicated that certain long-chain polyunsaturated fatty acids can support brain health by promoting neuronal growth and function. The potential neuroprotective effects of (5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Biochemical Research

1. Metabolic Studies

The compound has been utilized in metabolic studies to understand its role in lipid metabolism and its impact on cellular functions. It is hypothesized that tricosahexaenoic acid may influence metabolic pathways related to energy production and fat storage .

2. Interaction with Lipoxygenase

(5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid can be metabolized by lipoxygenase enzymes to produce various hydroxy derivatives. These metabolites can have significant biological activities including modulation of cell signaling pathways involved in inflammation and immunity .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory effects | Demonstrated reduction in inflammatory markers in animal models | Potential use in developing treatments for inflammatory diseases |

| Neuroprotective properties | Improved cognitive function observed in rodent models | Suggests potential applications in neurodegenerative disease therapies |

| Metabolic impact | Altered lipid profiles indicating improved metabolic health | Could lead to dietary recommendations for obesity management |

Mechanism of Action

The mechanism of action of tricosa-5,8,11,14,17,20-hexaenoic acid involves its interaction with cellular membranes and signaling pathways. The compound can incorporate into cell membranes, affecting their fluidity and function . It may also modulate the activity of enzymes involved in lipid metabolism and signaling pathways, such as cyclooxygenases and lipoxygenases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Polyunsaturated Fatty Acids

Key Observations :

Chain Length: The tricosahexaenoic acid (23C) bridges medium- and long-chain PUFAs, while methyl eicosa-pentaenoate (20C) and EPA (20C) are shorter. Hexacosa-trienoic acid (26C) has the longest chain but fewer double bonds .

Double Bonds: The six E-configured double bonds in tricosahexaenoic acid contrast with EPA’s five Z-configured bonds, which are critical for its anti-inflammatory activity .

Functional Groups: The methyl ester in eicosa-pentaenoate enhances lipophilicity compared to free carboxylic acids, influencing bioavailability and metabolic pathways .

Bioactivity and Functional Implications

- Metabolic Pathways: EPA (20:5ω-3) is a substrate for cyclooxygenase and lipoxygenase enzymes, yielding pro-resolving mediators. The trans geometry and longer chain of tricosahexaenoic acid may hinder enzyme recognition, altering its metabolic fate .

- Membrane Fluidity : Increased unsaturation typically enhances membrane fluidity, but E-configured double bonds may reduce this effect compared to Z-configured analogs like EPA .

- Protein Interactions: Compounds with similar bioactivity profiles often share structural motifs. For example, methyl eicosa-pentaenoate’s ester group may facilitate cell penetration, whereas tricosahexaenoic acid’s free acid group could promote ionic interactions with proteins .

Biological Activity

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid (also referred to as C23:6 or tricosahexaenoic acid) is a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family. This compound has garnered attention for its potential biological activities and health benefits. Research indicates that it may play a significant role in various physiological processes including anti-inflammatory responses and cardiovascular health.

Chemical Structure

The structure of tricosahexaenoic acid is characterized by six double bonds situated at specific positions along the carbon chain. Its molecular formula is C23H36O2. The presence of multiple unsaturated bonds contributes to its reactivity and biological activity.

Anti-inflammatory Properties

Tricosahexaenoic acid has been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a potential application in managing inflammatory diseases.

Cardiovascular Health

Research has indicated that omega-3 fatty acids can positively influence cardiovascular health by reducing triglyceride levels and improving endothelial function. Tricosahexaenoic acid may contribute to these effects through its role in modulating lipid profiles and enhancing nitric oxide production.

Angiogenesis Inhibition

A study highlighted the inhibitory effect of similar fatty acids on angiogenesis, particularly in the context of vascular endothelial growth factor (VEGF) stimulation. Tricosahexaenoic acid may exert similar effects by interfering with pathways that promote blood vessel formation . This property could be beneficial in cancer treatment where excessive angiogenesis is a concern.

Case Studies and Experimental Data

- Inhibition of VEGF-stimulated Angiogenesis :

- Lipid Profile Modulation :

- Effects on Platelet Aggregation :

Data Table

Q & A

Q. What analytical methods are recommended for quantifying (5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying polyunsaturated fatty acids (PUFAs) like tricosahexaenoic acid. Key steps include:

- Deuterated internal standards : Use isotopically labeled analogs (e.g., deuterated HETEs or EETs) to correct for matrix effects and ionization efficiency .

- Chromatographic separation : Employ reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve isomers.

- Validation : Perform spike-and-recovery experiments with biological matrices (e.g., plasma, tissue homogenates) to assess accuracy (85–115%) and precision (CV <15%) .

Q. How can researchers optimize synthesis protocols for tricosahexaenoic acid derivatives?

A factorial design approach is recommended to systematically evaluate reaction parameters:

- Variables : Catalyst type (e.g., lipase vs. chemical catalysts), temperature (20–60°C), solvent polarity, and reaction time .

- Response surface methodology : Use software like COMSOL Multiphysics or Design-Expert to model interactions between variables and predict optimal conditions .

- Scale-up validation : Confirm reproducibility at pilot scale (e.g., 10–100 mg) with purity ≥98% assessed via NMR and HPLC .

Advanced Research Questions

Q. What computational strategies are effective for modeling tricosahexaenoic acid’s interactions with lipid membranes or receptors?

- Molecular dynamics (MD) simulations : Use all-atom force fields (e.g., CHARMM36) to simulate PUFA incorporation into lipid bilayers, focusing on membrane fluidity and curvature effects .

- Docking studies : Apply AutoDock Vina to predict binding affinities with receptors like GPR120 or PPARγ, using crystallographic data for validation .

- Quantum mechanics/molecular mechanics (QM/MM) : Investigate electron transfer mechanisms in enzymatic oxidation pathways (e.g., lipoxygenase interactions) .

Q. How should researchers address contradictions in bioactivity data for tricosahexaenoic acid across studies?

- Meta-analysis framework : Aggregate data from multiple studies (e.g., IC50 values, cell lines used) and apply mixed-effects models to account for variability .

- Source validation : Cross-check experimental conditions (e.g., oxygen levels during assays, purity of compounds) to identify confounding factors .

- Mechanistic reconciliation : Use knockout models (e.g., CRISPR-Cas9) to isolate specific pathways (e.g., COX vs. LOX) and clarify conflicting signaling roles .

Q. What experimental designs are suitable for studying tricosahexaenoic acid’s role in inflammatory cascades?

- Multi-omics integration : Combine lipidomics (LC-MS), transcriptomics (RNA-seq), and proteomics (TMT labeling) to map PUFA-mediated signaling networks .

- Time-resolved assays : Use microfluidic platforms to track real-time leukocyte migration or cytokine release (e.g., IL-6, TNF-α) in response to graded doses .

- Negative controls : Include ω-3/ω-6 PUFA competitors (e.g., arachidonic acid) and receptor antagonists (e.g., GW9662 for PPARγ) to validate specificity .

Methodological Best Practices

Q. How can researchers ensure reproducibility in tricosahexaenoic acid studies?

- Pre-registration : Document experimental protocols (e.g., synthesis steps, assay conditions) in open-access repositories like Zenodo .

- Statistical rigor : Report effect sizes (e.g., Cohen’s d), confidence intervals, and p-values adjusted for multiple comparisons using Benjamini-Hochberg correction .

- Data transparency : Share raw chromatograms, spectral data, and simulation trajectories via platforms like GitHub or Figshare .

Q. What strategies mitigate oxidative degradation during tricosahexaenoic acid storage?

- Antioxidant cocktails : Add 0.01% butylated hydroxytoluene (BHT) and 1 mM EDTA to ethanol stock solutions .

- Inert atmosphere : Store aliquots under argon at −80°C in amber vials to minimize light/oxygen exposure .

- Stability monitoring : Conduct accelerated degradation studies (25°C/60% RH) with LC-MS quantification every 30 days to establish shelf-life .

Emerging Research Directions

Q. How can AI-driven platforms enhance tricosahexaenoic acid research?

Q. What advanced imaging techniques resolve tricosahexaenoic acid’s spatial distribution in tissues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.